4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol
Description
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol is a complex organic compound that features a unique combination of functional groups, including an azido group, a tert-butyl(dimethyl)silyl ether, and a methyloxan ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Properties
Molecular Formula |
C12H25N3O3Si |
|---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
4-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C12H25N3O3Si/c1-8-11(16)9(14-15-13)7-10(17-8)18-19(5,6)12(2,3)4/h8-11,16H,7H2,1-6H3 |
InChI Key |
PZPUIKSYESHJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution reactions using sodium azide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol can undergo a variety of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid are typical for deprotection.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Free hydroxyl compounds.
Scientific Research Applications
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol largely depends on the functional groups present:
Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.
tert-Butyl(dimethyl)silyl Ether: Acts as a protecting group for hydroxyl functionalities, which can be selectively removed under acidic conditions.
Methyloxan Ring: Provides structural rigidity and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl ether group and is used in synthetic glycobiology.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar silyl ether group and is used in the synthesis of biologically active natural products.
Uniqueness
4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the azido group, in particular, makes it highly versatile for use in click chemistry and bioconjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
